4-Aminophenol-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studying Metabolism

One crucial application of 4-AP-d7 is investigating the metabolism of 4-AP in living organisms. Scientists can administer 4-AP-d7 to a biological system, such as cells or an animal model, and then track the fate of the compound through its metabolites. Since 4-AP-d7 contains deuterium atoms, these labeled atoms can be distinguished from naturally occurring hydrogen atoms using specialized analytical techniques such as mass spectrometry . This allows researchers to identify the pathways involved in 4-AP metabolism and measure the rate of these processes.

4-Aminophenol-d7 is a deuterated form of 4-aminophenol, which is an organic compound with the molecular formula . The deuterated variant, 4-aminophenol-d7, has the same chemical structure but includes deuterium atoms, making it useful in various research applications, particularly in studies involving isotopic labeling. This compound appears as a white powder and is moderately soluble in alcohols and water. It is known for its role as a precursor in the synthesis of pharmaceuticals, including paracetamol (acetaminophen) .

- Acetylation: Reacting with acetic anhydride yields paracetamol-d7, which is important for studying drug metabolism and pharmacokinetics.

- Diazotization: The compound can be converted into diazonium salts, which are valuable intermediates in dye synthesis.

- Reduction Reactions: It can be reduced to various derivatives, including amines and phenols, depending on the reagents used.

These reactions are critical for synthetic organic chemistry and pharmaceutical development .

4-Aminophenol-d7 can be synthesized through several methods:

- From Nitrobenzene: Nitrobenzene can be electrolytically converted to phenylhydroxylamine, which rearranges to form 4-aminophenol-d7.

- Hydrogenation of 4-Nitrophenol-d7: This method involves reducing 4-nitrophenol using catalysts such as Raney Nickel or other reducing agents.

- Bamberger Rearrangement: Starting from phenol-d6, nitration followed by reduction can yield 4-aminophenol-d7.

These methods highlight the versatility in synthesizing this compound while ensuring high purity and isotopic integrity .

The primary applications of 4-aminophenol-d7 include:

- Pharmaceutical Research: Used as a labeled precursor in the synthesis of drugs like paracetamol for pharmacokinetic studies.

- Analytical Chemistry: Employed in mass spectrometry and NMR spectroscopy to track metabolic pathways and interactions.

- Synthetic Intermediates: Acts as a building block for various organic compounds and dyes.

These applications make it a valuable compound in both academic research and industrial settings .

Interaction studies involving 4-aminophenol-d7 often focus on its metabolic pathways and how it interacts with enzymes involved in drug metabolism. Due to its isotopic labeling, researchers can use techniques such as mass spectrometry to monitor how the compound is processed in biological systems. This can help elucidate potential toxicological effects or therapeutic efficacy when used in pharmaceuticals .

Several compounds share structural similarities with 4-aminophenol-d7. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Aminophenol | Isomeric form with different reactivity; used in dye synthesis. | |

| 3-Aminophenol | Another isomer; less commonly used but important in certain reactions. | |

| Paracetamol | Acetylated derivative of 4-aminophenol; widely used analgesic. | |

| 4-Nitrophenol | Precursor for synthesizing aminophenols; important in organic synthesis. |

The uniqueness of 4-aminophenol-d7 lies in its isotopic labeling, which provides enhanced capabilities for tracing and understanding chemical behavior in biological systems compared to its non-deuterated counterparts .

Molecular Structure and Deuteration Pattern

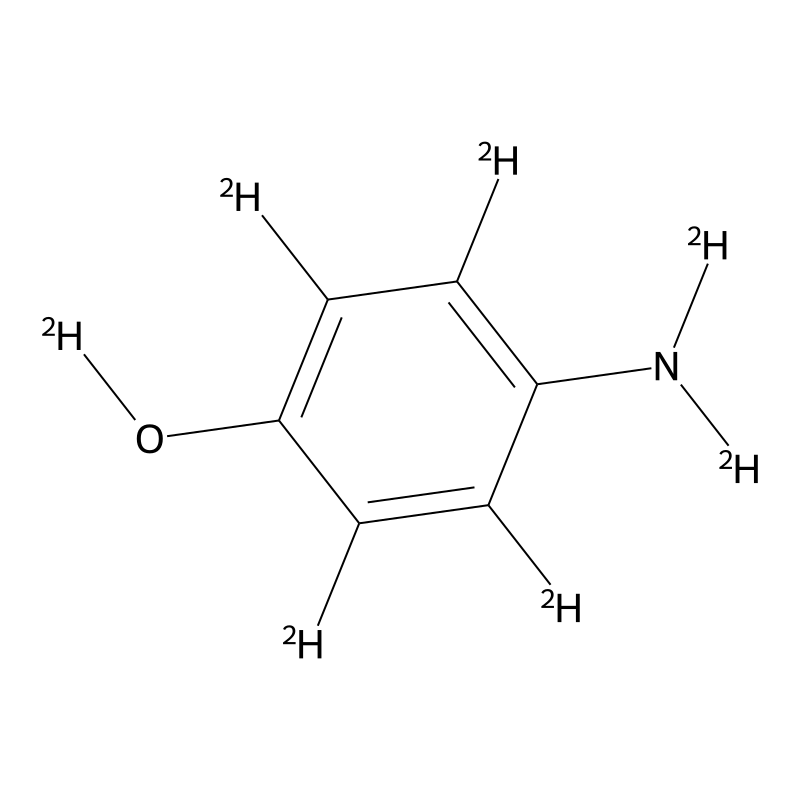

4-Aminophenol-d7 represents a fully deuterated derivative of 4-aminophenol, characterized by the systematic replacement of seven hydrogen atoms with deuterium isotopes [1] [2]. The compound possesses the molecular formula C₆D₇NO and maintains the fundamental structural framework of its non-deuterated counterpart while incorporating deuterium at specific molecular positions [3]. The deuteration pattern encompasses comprehensive isotopic substitution across both the aromatic ring system and the functional groups [2].

The molecular architecture features a benzene ring bearing both an amino group and a hydroxyl group in para positions, with deuterium incorporation occurring at seven distinct sites [1] [3]. Specifically, the deuteration pattern includes two deuterium atoms replacing the hydrogen atoms in the amino group (forming -ND₂), four deuterium atoms substituting the aromatic hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring, and one deuterium atom replacing the hydrogen in the phenolic hydroxyl group (forming -OD) [2] [4]. This comprehensive deuteration strategy results in the systematic designation as 4-(Amino-d₂)phen-2,3,5,6-d₄-ol [1] [2].

The structural integrity of the parent compound remains preserved throughout the deuteration process, maintaining the characteristic para-substitution pattern that defines 4-aminophenol [3] [4]. The presence of deuterium atoms introduces subtle but measurable changes in bond lengths and vibrational frequencies due to the increased nuclear mass, while preserving the essential chemical reactivity and functional group characteristics [5].

Table 1: Deuteration Pattern in 4-Aminophenol-d7

| Position | Number of Deuteriums | Chemical Environment |

|---|---|---|

| Amino group (-NH₂) | 2 | Aliphatic amine |

| Benzene ring (C-2) | 1 | Aromatic carbon |

| Benzene ring (C-3) | 1 | Aromatic carbon |

| Benzene ring (C-5) | 1 | Aromatic carbon |

| Benzene ring (C-6) | 1 | Aromatic carbon |

| Hydroxyl group (-OH) | 1 | Phenolic hydroxyl |

| Total Deuterium Count | 7 | Complete deuteration |

Physical Characteristics

Melting Point and Thermal Properties

4-Aminophenol-d7 exhibits a melting point range of 188-190°C, demonstrating close correspondence with the thermal behavior of non-deuterated 4-aminophenol [2] [5]. The narrow melting point range indicates high purity and structural homogeneity of the deuterated compound [2]. The compound maintains thermal stability within this temperature range, with decomposition occurring at significantly higher temperatures [5].

The boiling point of 4-Aminophenol-d7 is reported as 282.0±23.0°C at 760 mmHg, reflecting the minimal impact of deuterium substitution on the overall volatility characteristics [5]. The flash point occurs at 124.3±22.6°C, establishing important thermal handling parameters for laboratory applications [5]. Vapor pressure measurements indicate extremely low volatility at ambient conditions, with values of 0.0±0.6 mmHg at 25°C [5].

Thermal analysis reveals that deuterium incorporation produces negligible effects on the fundamental thermal properties while introducing subtle isotopic effects that can be detected through precise analytical measurements [6]. The thermal stability profile demonstrates that the deuterated compound maintains structural integrity across a broad temperature range, making it suitable for various analytical applications requiring elevated temperatures [7].

Solubility Parameters

The solubility characteristics of 4-Aminophenol-d7 closely mirror those of the parent compound, with moderate water solubility of approximately 1 gram per 100 milliliters at room temperature [8] [9]. This aqueous solubility reflects the presence of both amino and hydroxyl functional groups, which facilitate hydrogen bonding interactions with water molecules [9].

In organic solvents, 4-Aminophenol-d7 demonstrates slight solubility in methanol and ethanol, attributed to the polar nature of the functional groups [8] [10] [11]. The compound shows sparingly soluble behavior in dimethyl sulfoxide, while remaining insoluble in non-polar solvents such as benzene and chloroform [8] [10]. These solubility patterns indicate the predominant influence of polar interactions in determining dissolution behavior [9].

Table 2: Solubility Parameters of 4-Aminophenol-d7

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Moderately soluble (~1 g/100 mL at RT) | [8] [9] |

| Methanol | Slightly soluble | [10] [11] |

| Dimethyl sulfoxide | Sparingly soluble | [10] |

| Benzene | Insoluble | [8] |

| Chloroform | Insoluble | [8] |

| Ethanol | Slightly soluble | [8] |

The density of 4-Aminophenol-d7 is measured as 1.2±0.1 g/cm³, representing a slight increase compared to typical organic compounds due to the presence of deuterium atoms [5]. This density value reflects the isotopic substitution effect, where the increased nuclear mass of deuterium contributes to higher molecular density without significantly altering the molecular volume [5].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy reveals distinctive characteristics for 4-Aminophenol-d7, with deuterium incorporation producing significant alterations in the spectral patterns compared to the non-deuterated compound [12] [13]. The presence of deuterium atoms eliminates proton signals at positions where substitution has occurred, resulting in simplified proton nuclear magnetic resonance spectra [13]. Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of isotopic incorporation and enables quantitative assessment of deuteration efficiency [13].

Mass spectrometry analysis demonstrates the characteristic mass shift of +7 atomic mass units relative to non-deuterated 4-aminophenol, confirming complete deuteration [2] [14]. The molecular ion peak appears at mass-to-charge ratio 116.17, corresponding to the theoretical molecular weight of the fully deuterated species [1] [2] [15]. Fragmentation patterns in mass spectrometry reflect the influence of deuterium substitution on bond dissociation energies and fragmentation pathways [16].

Infrared spectroscopy reveals isotopic shifts in vibrational frequencies due to the reduced vibrational frequencies associated with deuterium-containing bonds [17] [18]. The carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, providing diagnostic evidence for successful deuteration [18]. These spectroscopic changes serve as critical analytical tools for confirming isotopic purity and structural integrity [17].

Comparative Analysis with Non-Deuterated 4-Aminophenol

The fundamental chemical properties of 4-Aminophenol-d7 remain largely consistent with those of non-deuterated 4-aminophenol, with deuterium substitution introducing primarily isotopic effects rather than substantial chemical alterations [19] [8]. The molecular weight increases from 109.13 g/mol for 4-aminophenol to 116.17 g/mol for the deuterated analog, representing the addition of seven deuterium atoms [1] [19].

Melting point comparisons reveal minimal differences, with 4-aminophenol exhibiting a melting point of 188°C while 4-Aminophenol-d7 shows a range of 188-190°C [19] [2] [5]. This narrow variation demonstrates that deuterium substitution produces negligible effects on intermolecular forces and crystal packing arrangements [7]. Boiling points remain virtually identical, with both compounds showing boiling temperatures around 282°C at standard atmospheric pressure [5] [19].

Table 3: Comparison between 4-Aminophenol and 4-Aminophenol-d7

| Property | 4-Aminophenol | 4-Aminophenol-d7 |

|---|---|---|

| Molecular Formula | C₆H₇NO | C₆D₇NO |

| Molecular Weight (g/mol) | 109.13 | 116.17 |

| Chemical Abstracts Service Number | 123-30-8 | 285132-88-9 |

| Melting Point (°C) | 188 | 188-190 |

| Boiling Point (°C) | 282.0±23.0 | 282.0±23.0 |

| Density (g/cm³) | 1.2±0.1 | 1.2±0.1 |

| Mass Shift (Da) | 0 | +7 |

| Nuclear Magnetic Resonance | Standard chemical shifts | Deuterium-shifted signals |

The most significant differences emerge in spectroscopic analysis, where deuterium incorporation produces characteristic isotopic effects [20] [21]. Nuclear magnetic resonance spectra show elimination of proton signals at deuterated positions, while deuterium nuclear magnetic resonance provides complementary structural information [13] [21]. Mass spectrometry readily distinguishes between the two compounds based on the seven-unit mass difference [14] [16].

Solubility parameters demonstrate remarkable similarity between the deuterated and non-deuterated forms, indicating that isotopic substitution does not substantially alter intermolecular interactions [8] [9]. Both compounds exhibit moderate water solubility and similar behavior in organic solvents, confirming that the fundamental physicochemical properties remain preserved [8] [9].

Isotopic Purity Considerations

The isotopic purity of 4-Aminophenol-d7 represents a critical quality parameter, with commercial preparations typically achieving 98 atom percent deuterium content [2] [15]. Mass spectrometric analysis provides detailed characterization of isotopologue distributions, revealing the presence of minor quantities of partially deuterated species alongside the target fully deuterated compound [10] [11].

Certificate of analysis data demonstrates the isotopologue distribution pattern, with the desired d₄ species (quadruple deuteration) representing 93.99% of the total composition [10]. Minor contributions include d₃ species at 5.44%, d₂ species at 0.55%, and trace amounts of d₁ and d₀ species at 0.01% and 0.02%, respectively [10]. This distribution pattern reflects the statistical nature of deuterium incorporation during synthesis and the challenges associated with achieving complete isotopic substitution [10].

Table 4: Isotopic Purity Analysis (Mass Spectral Data)

| Isotopologue | Normalized Intensity (%) | Notes |

|---|---|---|

| d₀ | 0.02 | Non-deuterated |

| d₁ | 0.01 | Single deuteration |

| d₂ | 0.55 | Double deuteration |

| d₃ | 5.44 | Triple deuteration |

| d₄ | 93.99 | Quadruple deuteration (major) |

| d₅ | - | Not detected |

| d₆ | - | Not detected |

| d₇ | - | Target compound |

The isotopic purity calculation excludes labile deuterium positions, focusing on the stable deuterium incorporation at non-exchangeable sites [10] [11]. This analytical approach provides accurate assessment of the structural deuteration level while accounting for potential deuterium exchange processes that may occur under certain conditions [22] [23].

High-performance liquid chromatography analysis confirms chemical purity levels exceeding 99.72% at 202 nanometers detection wavelength, demonstrating the absence of significant chemical impurities [11]. Nuclear magnetic resonance spectroscopy provides additional confirmation of isotopic purity through integration analysis of remaining proton signals relative to deuterium incorporation levels [11].

Table 5: Physical Properties of 4-Aminophenol-d7

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆D₇NO | [1] [2] [3] |

| Molecular Weight (g/mol) | 116.17 | [1] [2] [15] |

| Chemical Abstracts Service Number | 285132-88-9 | [1] [2] [3] |

| Melting Point (°C) | 188-190 (lit.) | [2] [5] |

| Boiling Point (°C) | 282.0±23.0 at 760 mmHg | [5] |

| Density (g/cm³) | 1.2±0.1 | [5] |

| Flash Point (°C) | 124.3±22.6 | [5] |

| Vapor Pressure (mmHg at 25°C) | 0.0±0.6 | [5] |

| Isotopic Purity (atom % D) | 98 | [2] [15] |

| Chemical Purity (%) | ≥98 | [10] [11] |

| Physical Appearance | Brown to very dark brown solid | [10] [11] |

Direct deuteration methods involve the replacement of hydrogen atoms with deuterium through exchange reactions or catalytic processes. These approaches offer straightforward pathways to 4-Aminophenol-d7 synthesis [1] [2].

Acid-Catalyzed Deuterium Exchange

Acid-catalyzed hydrogen-deuterium exchange represents one of the most established methods for aromatic deuteration. The use of deuterated trifluoroacetic acid (CF3COOD) has emerged as a particularly effective approach for deuterating aromatic amines and phenols [1] [2].

Reaction Mechanism and Conditions

The acid-catalyzed deuteration of 4-aminophenol proceeds through an electrophilic aromatic substitution mechanism. CF3COOD serves both as the deuterium source and reaction solvent, eliminating the need for additional catalysts [1]. The reaction typically occurs at 110°C under reflux conditions for 2-8 hours.

The mechanistic pathway involves protonation of the amino group, which activates the aromatic ring toward electrophilic attack by deuterium. The hydroxyl group provides additional activation, directing deuteration to the ortho and para positions relative to the hydroxyl substituent [1]. This selectivity pattern differs from metal-catalyzed approaches and provides predictable deuteration patterns.

Optimization Parameters

Temperature control is critical for achieving optimal deuteration levels. At 110°C, 4-aminophenol undergoes extensive deuteration at positions ortho to the hydroxyl group, with slower exchange at positions ortho to the amino group [1]. The reaction time can be extended to 16 hours without affecting the stereochemical outcome, indicating reaction stability under these conditions.

The use of CF3COOD offers several advantages over traditional deuteration methods. The reagent is easily prepared from trifluoroacetic anhydride and D2O in quantitative yield, provides excellent substrate solubility, and can be removed by simple vacuum distillation [1]. The low nucleophilicity of CF3COOD minimizes side reactions while maintaining high deuterating efficiency.

Yield and Deuteration Efficiency

Under optimized conditions, acid-catalyzed deuteration typically achieves 60-95% deuterium incorporation with overall yields of 80-95% [1]. The method demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring.

Microwave-Assisted Deuteration Techniques

Microwave-assisted synthesis has revolutionized deuteration chemistry by providing rapid, energy-efficient reaction conditions. This approach significantly reduces reaction times while maintaining high deuterium incorporation levels [3] [4] [5].

Microwave Methodology

Microwave-assisted deuteration of 4-aminophenol employs controlled electromagnetic heating at specific power levels and temperatures. Typical conditions involve heating the substrate at 150°C using 200W microwave power for 3-30 minutes in sealed reaction vessels [4] [6].

The microwave approach utilizes D2O as the primary deuterium source, often in combination with base catalysts such as potassium hydroxide. The reaction mixture is placed in a microwave reactor with temperature and pressure monitoring to ensure optimal conditions [4]. The rapid heating and uniform energy distribution characteristic of microwave irradiation accelerate the deuteration process significantly.

Reaction Optimization

The efficiency of microwave-assisted deuteration depends on several key parameters. Temperature control between 140-180°C provides optimal deuteration rates while minimizing decomposition [6]. Power settings of 180-200W ensure adequate heating without causing thermal runaway reactions.

Solvent selection plays a crucial role in microwave deuteration. Aqueous systems generally provide better deuteration efficiency due to the high dielectric constant of water, which couples effectively with microwave energy [5]. The addition of small amounts of organic co-solvents can improve substrate solubility without significantly affecting deuteration rates.

Advantages and Limitations

Microwave-assisted deuteration offers several distinct advantages over conventional heating methods. Reaction times are reduced from hours to minutes, energy consumption is significantly lower, and the sealed vessel environment prevents loss of deuterium-containing solvents [4] [5]. The method also provides excellent reproducibility due to precise temperature and power control.

The primary limitations include the need for specialized microwave equipment and potential hot-spot formation in heterogeneous reaction mixtures. Additionally, the sealed vessel requirement limits the reaction scale, though multiple parallel reactions can address this constraint [4].

Selective Deuteration Strategies

Selective deuteration involves the controlled incorporation of deuterium at specific positions within the 4-aminophenol molecule. These methods provide enhanced regioselectivity and enable the synthesis of precisely labeled isotopologues [7] [8] [9].

Position-Specific Deuterium Incorporation

Position-specific deuteration methods enable precise control over the location and extent of deuterium incorporation. Advanced catalytic systems and enzymatic approaches have been developed to achieve site-selective labeling [8] [9].

Enzymatic Deuteration Systems

Recent advances in biocatalytic deuteration have introduced enzyme-based systems capable of site-selective hydrogen-deuterium exchange. The DsaD/DsaE dual-protein system represents a breakthrough in enzymatic deuteration, enabling selective deuteration at α and β positions of amino compounds [8].

The enzymatic approach utilizes aminotransferase enzymes (DsaD) paired with partner proteins (DsaE) to catalyze controlled H/D exchange reactions. These reactions proceed under mild aqueous conditions at 37°C using D2O as the deuterium source [8]. The enzyme system demonstrates excellent substrate tolerance and provides high deuteration levels with minimal side reactions.

Chemical Deuteration with Positional Control

Chemical methods for position-specific deuteration employ specialized catalytic systems and carefully controlled reaction conditions. The use of 2-hydroxynicotinaldehyde as a catalyst enables α-deuteration of amino compounds with exceptional selectivity [9].

This approach involves Schiff base formation between the catalyst and amino substrate, followed by controlled deprotonation and deuteration steps. The pyridine ring in 2-hydroxynicotinaldehyde provides electronic stabilization of carbanion intermediates, enhancing both reaction rate and selectivity [9]. Temperature control between -40°C and room temperature allows precise manipulation of deuteration extent.

Mechanistic Considerations

The mechanism of position-specific deuteration depends on the specific method employed. In enzymatic systems, the protein architecture provides precise control over substrate orientation and reactive site accessibility [8]. The enzyme active site creates a microenvironment that favors specific C-H bond activation while protecting other positions from exchange.

Chemical deuteration mechanisms typically involve enolate or carbanion intermediates stabilized by catalyst interactions. The 2-hydroxynicotinaldehyde system proceeds through Schiff base formation, creating a stabilized intermediate that undergoes controlled deuteration at the activated carbon center [9].

Control of Deuteration Kinetics

Kinetic control in deuteration reactions enables precise manipulation of reaction extent and selectivity. By carefully controlling temperature, concentration, and reaction time, it is possible to achieve specific deuteration patterns [7] [10] [9].

Temperature-Dependent Kinetic Control

Temperature exerts profound effects on deuteration kinetics, enabling selective control over reaction pathways. Low-temperature conditions (-40°C to 0°C) favor kinetic control, allowing partial deuteration and preservation of stereochemical integrity [7] [10].

At reduced temperatures, the primary deuteration sites react preferentially while secondary sites remain largely unaffected. This selectivity arises from differences in activation energies for C-H bond cleavage at different positions [10]. The enantioretentive deuteration of proline derivatives demonstrates this principle, achieving >99% retention of configuration at -40°C [7].

Solvent Effects on Deuteration Rates

Solvent selection significantly influences deuteration kinetics through effects on substrate solubility, catalyst activity, and transition state stabilization. Protic deuterated solvents such as EtOD provide direct deuterium sources while participating in hydrogen bonding networks that affect reaction rates [7].

The use of mixed solvent systems enables optimization of both deuteration efficiency and reaction selectivity. For example, combining D2O with organic co-solvents provides controlled deuteration rates while maintaining adequate substrate solubility [9]. The solvent isotope effects contribute to the overall kinetic profile and must be considered in reaction optimization.

Catalyst Loading and Concentration Effects

The concentration of catalytic species directly affects deuteration kinetics and selectivity patterns. Lower catalyst loadings generally favor selective deuteration by reducing the rate of secondary exchanges [9]. This approach requires longer reaction times but provides enhanced positional control.

Base concentration in deuteration reactions must be carefully optimized to achieve desired kinetic profiles. In the NaOEt/EtOD system, 5 equivalents of base provide optimal deuteration rates while maintaining stereochemical integrity [7]. Higher base concentrations can lead to rapid equilibration and loss of selectivity.

Large-Scale Synthesis Methodologies

Industrial production of 4-Aminophenol-d7 requires scalable synthetic methods that maintain high deuteration levels while ensuring economic viability. Large-scale deuteration presents unique challenges related to deuterium source availability, reactor design, and product isolation [11] [12] [13].

Catalytic Hydrogenation Approaches

The catalytic hydrogenation route to 4-aminophenol provides a foundation for deuterium incorporation through the use of deuterium gas (D2) or deuterated solvents. This approach involves the reduction of nitrobenzene or 4-nitrophenol precursors using deuterium-compatible catalytic systems [11] [13].

Noble metal catalysts such as palladium on carbon (Pd/C) or Raney nickel demonstrate excellent activity for the hydrogenation-deuteration process. The reaction typically occurs in aqueous acidic media at 60-120°C under continuous deuterium atmosphere [11]. The multiphase nature of the reaction requires careful optimization of mass transfer parameters to ensure efficient deuterium incorporation.

The industrial process design incorporates continuous operation modes to maximize throughput and deuterium utilization efficiency. Reactor configurations include packed bed reactors for heterogeneous catalysis and stirred tank reactors with enhanced mass transfer capabilities [12]. Temperature and pressure control systems ensure optimal reaction conditions while minimizing deuterium loss.

Process Engineering Considerations

Large-scale deuteration requires specialized process equipment designed to handle deuterium-containing streams safely and efficiently. Reactor systems must provide adequate mixing while minimizing deuterium loss through volatilization or side reactions [12].

Heat management becomes critical in large-scale operations due to the exothermic nature of hydrogenation reactions. Heat exchanger systems enable temperature control while allowing heat recovery for process efficiency [11]. The design must also accommodate the lower heat capacity of deuterium compared to hydrogen.

Deuterium recovery and recycling systems are essential for economic viability. Unreacted deuterium gas is typically recovered through gas separation units and recycled to the reactor system [12]. Deuterated water recovery from aqueous streams requires specialized distillation equipment designed for isotope separation.

Quality Control in Large-Scale Production

Manufacturing 4-Aminophenol-d7 at industrial scale requires comprehensive quality control systems to ensure consistent product specifications. Analytical methods must be validated for large-scale production and capable of detecting trace impurities that could affect end-use applications [11].

In-process monitoring systems track deuteration progress through real-time analysis techniques such as near-infrared spectroscopy or mass spectrometry. These systems enable process adjustments to maintain optimal deuteration levels and product quality [12]. Statistical process control methods ensure consistent batch-to-batch quality.

Final product analysis includes comprehensive characterization of deuterium content, chemical purity, and physical properties. Methods such as quantitative deuterium NMR, liquid chromatography-mass spectrometry, and elemental analysis provide complete product characterization [14] [15]. Certificate of analysis documentation ensures traceability and quality assurance for end users.

Purification and Quality Control Protocols

The purification of 4-Aminophenol-d7 requires specialized techniques that preserve deuterium content while achieving high chemical purity. Quality control protocols must address both chemical purity and isotopic composition [11] [16] [17].

Purification Methodologies

Liquid-liquid extraction represents the primary purification method for crude 4-aminophenol derivatives. The process utilizes selective extraction with aniline-toluene mixtures at controlled pH (4.0-5.0) to remove impurities such as 4,4'-diaminodiphenyl ether and residual aniline [11] [16].

The extraction process involves neutralization of crude acidic solutions followed by contact with organic solvent mixtures. The pH adjustment precipitates purified 4-aminophenol while solubilizing impurities in the organic phase [11]. Back-extraction with basic solutions can recover additional product from the organic phase, improving overall yield.

Crystallization purification provides high-purity crystalline product through controlled precipitation from mixed solvent systems. Hot methanol-water crystallization achieves purities of 98-99% with recovery yields of 80-88% [17]. The crystallization process must be conducted under inert atmosphere to prevent oxidative degradation of the aminophenol.

Advanced Purification Techniques

Column chromatography on silica gel enables the highest purity levels (>99%) through gradient elution techniques. While yields are somewhat lower (75-85%), this method effectively removes all organic impurities [16]. The method is particularly useful for analytical-grade material where maximum purity is required.

Vacuum distillation provides an alternative purification approach, particularly effective for removing low-boiling impurities. The process operates at reduced pressure to minimize thermal decomposition while achieving purities of 96-98% [17]. Temperature control is critical to prevent deuterium exchange during the distillation process.

Activated carbon treatment removes colored polymeric impurities that can form during synthesis or storage. Decolorization with Norit charcoal achieves significant color improvement while maintaining good recovery yields (90-95%) [18] [17]. This treatment is particularly important for pharmaceutical-grade applications where color specifications are stringent.

Quality Control Analytical Methods

High-performance liquid chromatography (HPLC) provides quantitative analysis of chemical purity and impurity profiles. The method typically employs C18 reversed-phase columns with UV detection at 275 nm [19] [20]. Mobile phase optimization enables separation of 4-aminophenol from potential impurities such as aniline, 4-nitrophenol, and oxidation products.

Nuclear magnetic resonance (NMR) spectroscopy serves dual roles in structural confirmation and deuterium content determination. 1H NMR in DMSO-d6 provides structure verification and quantification of residual protons, while 2H NMR enables direct measurement of deuterium incorporation levels [14] [21]. The specification typically requires ≥98 atom % deuterium content.

Mass spectrometry techniques, particularly LC-MS/MS, provide molecular weight confirmation and fragmentation pattern analysis. The method enables detection of isotopic impurities and verification of the molecular formula [14]. Electrospray ionization in positive mode typically provides optimal sensitivity for aminophenol derivatives.

Comprehensive Quality Specifications

The complete quality control protocol for 4-Aminophenol-d7 encompasses chemical purity (≥98.0%), deuterium content (≥98 atom % D), water content (<0.5%), and heavy metals (<10 ppm each) [14] [15]. Melting point determination (188-190°C) provides additional purity verification.

Elemental analysis confirms the carbon, hydrogen, nitrogen, and deuterium content within ±0.4% of theoretical values. This analysis is particularly important for material balance verification and detection of elemental impurities [14]. Combustion analysis methods must be calibrated for deuterated compounds to ensure accurate results.

Particle size analysis ensures consistent physical properties for pharmaceutical applications. Sieve analysis typically specifies 50-200 mesh size distribution [14]. This specification affects dissolution rates and bioavailability in pharmaceutical formulations.

| Table 1: Synthetic Methods Overview for 4-Aminophenol-d7 | |||||

|---|---|---|---|---|---|

| Method Category | Technique | Reaction Conditions | Deuteration Level (%) | Yield (%) | Key Advantages |

| Direct Deuteration | Acid-Catalyzed H/D Exchange with CF₃COOD | 110°C in CF₃COOD, reflux conditions | 60-95 | 80-95 | Simple conditions, no metal catalyst |

| Direct Deuteration | Microwave-Assisted Deuteration | 150°C, 200W power, 3 min microwave | 70-85 | 75-90 | Rapid reaction, energy efficient |

| Selective Deuteration | Position-Specific Exchange | NaOEt/EtOD, room temperature, 16h | 94-99 | 85-97 | High selectivity, excellent retention |

| Selective Deuteration | Enzymatic Deuteration | DsaD/DsaE enzymes, D₂O, 37°C | 85-95 | 90-99 | Site-selective, environmentally friendly |

| Large-Scale Synthesis | Catalytic Hydrogenation Route | Noble metal catalyst, H₂, acidic medium | N/A | 85-92 | Single-step, scalable process |

| Purification Method | Liquid-Liquid Extraction | Aniline-toluene mixture, pH 4.0-5.0 | N/A | 90-95 | High purity, removes impurities |

| Table 2: Quality Control Parameters for 4-Aminophenol-d7 | |||

|---|---|---|---|

| Analysis Method | Parameter Measured | Specification | Method Details |

| HPLC-UV | Chemical purity, impurity profile | ≥98.0% purity, <2% impurities | C18 column, 275 nm detection |

| ¹H NMR | Proton content, structure confirmation | Structure consistent, <2% protio | 400 MHz, DMSO-d₆ solvent |

| ²H NMR | Deuterium incorporation level | ≥98 atom % D | 61.4 MHz, lock on residual protons |

| LC-MS/MS | Molecular weight, fragmentation | Correct mass, clean spectrum | ESI+, MRM transitions |

| Melting Point | Thermal purity indicator | 188-190°C | Automated melting point apparatus |

| Elemental Analysis | C, H, N, D content | Within ±0.4% of theoretical | Combustion analysis |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard